molecular formula C9H13NO2 B3178753 (R)-2-Amino-2-(3-methoxyphenyl)ethanol CAS No. 763080-04-2

(R)-2-Amino-2-(3-methoxyphenyl)ethanol

Cat. No.: B3178753
CAS No.: 763080-04-2
M. Wt: 167.20
InChI Key: HAHLSZOSVFWLMM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral amino alcohol with the molecular formula C9H13NO2. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy-substituted aromatic ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Scientific Research Applications

®-2-Amino-2-(3-methoxyphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenases, followed by the hydrogenation of the resulting azido alcohols with palladium nanoparticles . This one-pot combination of enzymatic and chemo-catalytic transformations offers high yields and excellent optical purity (enantiomeric excess greater than 99%).

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-methoxyphenyl)ethanol typically involves the use of biocatalysts for the asymmetric reduction of ketones, followed by catalytic hydrogenation. The integration of these steps into a single process minimizes the need for intermediate purification, thereby reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-2-(3-methoxyphenyl)acetone.

    Reduction: Formation of 2-amino-2-(3-methoxyphenyl)ethane.

    Substitution: Formation of 2-amino-2-(3-hydroxyphenyl)ethanol.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Methoxyphenyl)ethanol
  • ®-3-Methoxy-α-methylbenzyl Alcohol

Uniqueness

®-2-Amino-2-(3-methoxyphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2R)-2-amino-2-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSZOSVFWLMM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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